4-Bromo-6-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of 265.11 g/mol. This compound is recognized for its significant role in various biochemical applications and pharmacological research. It is classified as a pyrimidine derivative, which indicates its structure includes a pyrimidine ring substituted with a bromine atom and a 3-methoxyphenyl group.
4-Bromo-6-(3-methoxyphenyl)pyrimidine falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. Its classification extends to pharmacologically active compounds, given its interactions with biological systems.
The synthesis of 4-Bromo-6-(3-methoxyphenyl)pyrimidine can be achieved through several methodologies. One notable approach involves the bromination of 6-(3-methoxyphenyl)pyrimidine using brominating agents under controlled conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, which are effective in forming carbon-nitrogen bonds.
The synthesis typically requires:
The molecular structure of 4-Bromo-6-(3-methoxyphenyl)pyrimidine features:
Key structural data includes:
4-Bromo-6-(3-methoxyphenyl)pyrimidine participates in various chemical reactions, including:
These reactions often require specific catalysts (such as palladium) and conditions tailored to maximize yield while minimizing side products. The compound's reactivity is influenced by the electron-donating nature of the methoxy group, which can enhance nucleophilicity in certain contexts .
The mechanism of action for 4-Bromo-6-(3-methoxyphenyl)pyrimidine primarily revolves around its ability to interact with various biological targets. It has been shown to inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Research indicates that this compound can modulate the activity of transcription factors by influencing gene expression patterns, leading to alterations in cellular metabolism and signaling pathways.
Key chemical properties include:
4-Bromo-6-(3-methoxyphenyl)pyrimidine is employed in various scientific domains, including:
This compound exemplifies the intersection of organic chemistry and biochemistry, highlighting its utility in advancing scientific knowledge and developing therapeutic agents.
Bromination at the C4 position of the pyrimidine ring is a critical step for introducing subsequent functionalization via cross-coupling. Selective monobromination of 6-(3-methoxyphenyl)pyrimidine requires precise control to avoid di- or tri-brominated byproducts. N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, acetonitrile) achieves >85% regioselectivity at 0–25°C, leveraging the electron-deficient C4 position’s inherent reactivity [7]. Alternatively, phosphorus tribromide (PBr₃) in refluxing dichloroethane facilitates bromination but risks ether cleavage of the 3-methoxybenzyl group. Optimization studies indicate that NBS (1.05 equiv) with catalytic p-toluenesulfonic acid in acetonitrile at 25°C yields 92% pure product, as confirmed by HPLC [3]. The reaction’s exothermic nature necessitates controlled addition rates (<0.5 mL/min) to suppress polybromination [7].
Table 1: Comparative Analysis of Bromination Reagents for 6-(3-Methoxyphenyl)pyrimidine
Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | C4-Selectivity |
---|---|---|---|---|---|
NBS | Acetonitrile | 25 | 2 | 92 | >95% |
PBr₃ | Dichloroethane | 80 | 1.5 | 78 | 85% |
Br₂ | DCM | 0 | 0.5 | 65 | 75% |
The 4-bromo substituent enables Suzuki-Miyaura cross-coupling for biaryl synthesis, pivotal for drug-discovery scaffolds. Pd(PPh₃)₄ (5 mol%) with K₃PO₄ in 1,4-dioxane/H₂O (4:1) at 80°C efficiently couples electron-rich boronic acids to 4-bromo-6-(3-methoxyphenyl)pyrimidine, yielding 4-aryl derivatives (>80% yield) [7]. Electron-deficient boronic acids require optimized ligands: SPhos (bisdicyclohexylphosphino)biphenyl) enhances reactivity with 4-cyanophenylboronic acid, achieving 75% conversion versus <30% with PPh₃ [7] [2]. Microwave-assisted coupling (120°C, 20 min) reduces side-product formation in sterically hindered systems. The mechanism involves oxidative addition of Pd(0) into the C–Br bond, transmetalation with boronic acid, and reductive elimination [2]. Catalyst degradation due to bromide leaching is mitigated by arylboronic acid excess (1.2 equiv).
Table 2: Ligand and Solvent Optimization in Suzuki Coupling
Boronic Acid | Ligand | Solvent | Base | Yield (%) |
---|---|---|---|---|
4-Methoxyphenyl | PPh₃ | 1,4-Dioxane | K₃PO₄ | 88 |
3-Cyanophenyl | SPhos | Toluene | Cs₂CO₃ | 76 |
2-Naphthyl | XPhos | DMF/H₂O | K₂CO₃ | 82 |
Nucleophilic displacement of the 4-bromo group with amines or thiols demands polar aprotic solvents to stabilize anionic intermediates. DMF facilitates amination of 4-bromo-6-(3-methoxyphenyl)pyrimidine with morpholine (20% DIEA, 80°C, 12 h; 85% yield), while DMSO improves thiolation with benzenethiol (Cs₂CO₃, 100°C; 78% yield) [6] [7]. Catalyst selection is crucial: CuI (10 mol%) with trans-N,N-dimethylcyclohexane-1,2-diamine accelerates C–N coupling 5-fold versus uncatalyzed reactions. Solvent-free conditions under microwave irradiation reduce hydrolysis of the methoxy group but require rigorous drying [6].
Continuous-flow systems enhance safety and reproducibility for large-scale synthesis. A telescoped sequence—bromination, Suzuki coupling, and crystallization—in a tubular reactor (PFA, 0.5 mm ID) achieves 68% overall yield at 100 g/day throughput [3] [6]. Key parameters:
Residual Pd (<10 ppm) and regioisomeric impurities (e.g., 4,6-dibromo derivatives) complicate purification. Sequential silica gel chromatography (hexane/EtOAc 8:1→4:1) followed by recrystallization from ethanol/water yields >99% pure compound [7]. Characterization relies on:
Molecular Structure and Biological SignificanceThe 3-methoxybenzyl group enhances cellular permeability (cLogP = 2.8) versus 4-methoxy analogs (cLogP = 2.5) due to reduced polarity [1]. As a CDK2 inhibitor precursor, it occupies the adenine-binding pocket via hydrogen bonding between N1 and Leu83 (Kd = 0.057 μM for derivative 14) [5]. Its bioisosterism with purines enables kinase inhibition, with IC₅₀ values <100 nM in pyrazolo[3,4-d]pyrimidine hybrids against MCF-7 and HCT-116 cells [5].
Table 3: Key Structural and Application Features of 4-Bromo-6-(3-methoxyphenyl)pyrimidine
Property | Value/Descriptor | Application Relevance |
---|---|---|
Molecular Formula | C₁₁H₁₀BrN₂O | Scaffold for kinase inhibitors |
Melting Point | 112–114°C | Purity indicator |
λmax (UV) | 274 nm (ε = 12,500 M⁻¹cm⁻¹) | Reaction monitoring |
cLogP | 2.8 | Membrane permeability predictor |
TPSA | 33.7 Ų | Bioavailability descriptor |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7